molecular formula C8H7FINO2 B1422673 Methyl 2-amino-5-fluoro-3-iodobenzoate CAS No. 906095-67-8

Methyl 2-amino-5-fluoro-3-iodobenzoate

Cat. No.: B1422673
CAS No.: 906095-67-8
M. Wt: 295.05 g/mol
InChI Key: PSLBISKIVWTSMQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with amino, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes:

    Nitration: Starting with methyl benzoate, nitration is performed to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Halogenation: Fluorination and iodination are carried out using appropriate halogenating agents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The amino, fluoro, and iodo groups on the benzene ring make it susceptible to various substitution reactions. For example, nucleophilic aromatic substitution can occur at the fluoro position.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodo group is replaced by other substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

Industry:

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-3-iodobenzoate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

    Methyl 2-amino-5-fluorobenzoate: Lacks the iodo group, which may affect its reactivity and applications.

    Methyl 2-amino-3-iodobenzoate:

    Methyl 2-amino-5-chloro-3-iodobenzoate: Chlorine instead of fluorine, which can alter its reactivity and interactions.

Uniqueness: Methyl 2-amino-5-fluoro-3-iodobenzoate is unique due to the presence of both fluoro and iodo substituents, which confer distinct chemical properties

Properties

IUPAC Name

methyl 2-amino-5-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLBISKIVWTSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 2-amino-5-fluorobenzoate (1.0 eq, 8.47 g, 0.051 mol) was reacted with N-Iodo succinimide (1.03 eq, 11.6 g, 0.0515 mol) in acetic acid (100 ml) at room temperature for 20 minutes. The solvent was removed in vacuo. A K2CO3 aqueous solution was added and the compound extracted with ethylacetate. The organic layer was washed with 1M sodium thiosulfate, water and then brine. After drying over Na2SO4, and evaporation of the solvent, methyl 2-amino-5-fluoro-3-iodobenzoate was isolated as a purple solid (14.21 g, 96% yield). 1H NMR (CDCl3, 400 MHz) δ 3.8 (s, 3H), 6.3 (br s, 2H), 7.6 (m, 2H) ppm.
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodine (3.6 g, 14.2 mmol) was added to a mixture of methyl 2-amino-5-fluorobenzoate (2.4 g, 14.2 mmol), silver sulfate (4.42 g, 14.2 mmol) and ethanol (30 mL) at room temperature. The mixture was stirred under nitrogen for 1 h, and then quenched with a saturated solution of sodium bicarbonate, extracted with ethyl acetate. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The crude material was purified by column chromatography (silica gel, 90:10 hexanes/ethyl acetate) to afford methyl 2-amino-5-fluoro-3-iodobenzoate (3.9 g, 93%) as a light yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.66-7.58 (m, 2H), 6.21 (br s, 2H), 3.89 (s, 3H); 19F NMR (282 MHz, CDCl3) δ 127.87; MS (ESI+) m/z 296 (M+H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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